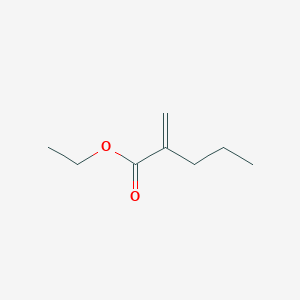

Ethyl 2-propylacrylate

概述

描述

Ethyl 2-propylacrylate (CAS: 3550-06-9) is an α-substituted acrylate ester with a propyl group at the α-carbon and an ethyl ester moiety. It is synthesized via hydrolysis of diethyl propylmalonate, followed by acidification and extraction, as confirmed by ^1H NMR (δ6.28, 5.64 for vinyl protons; δ2.28, 1.49, 0.92 for propyl chain) . This monomer is commercially available in purities ranging from >85% to >98%, though some lots contain methyl-2-propylacrylate as an impurity . It is utilized in synthesizing pH-sensitive hydrogels for biomedical applications, such as stem-cell carriers in cardiac therapy .

准备方法

Transesterification

Transesterification of higher acrylate esters (e.g., methyl 2-propylacrylate) with ethanol offers a alternative pathway. This method avoids handling corrosive acids and is highlighted in industrial patents for related compounds5.

- Reactants : Mthis compound, ethanol, base catalyst (e.g., sodium ethoxide).

- Conditions : Reflux (70–90°C) under inert atmosphere, with methanol removal to drive equilibrium6.

- Higher purity due to milder conditions.

- Scalable for bulk production.

Vacuum-Assisted Reactive Distillation

Adapted from the synthesis of hydroxypropyl acrylate9, this method minimizes side reactions (e.g., oligomerization):

- Steps :

- Charge acrylic acid derivative, ethanol, catalyst, and inhibitor under vacuum (−0.99 to −0.75 MPa).

- Maintain oxygen-free environment (N₂ purge).

- Distill off water/light components post-reaction.

Key Data :

| Parameter | Value |

|---|---|

| Vacuum Pressure | −0.99 to −0.75 MPa |

| Oxygen Concentration | <0.25% |

| Final Purity | ≥98%10 |

Challenges and Mitigations

- Polymerization Risk : Add inhibitors (e.g., phenothiazine) and control temperature11.

- Propylene Oxide Handling : Use sealed systems to prevent explosive mixtures12.

-

Nature Publishing Group, Facile Synthesis and Polymerization of Ether-Substituted Acrylates (1995). ↩

-

OSTI, Polymerized Ionic Liquids: Synthesis and Applications (2017). ↩

-

CN102584581A, Preparation Process of Hydroxy-Propyl Acrylate (2012). ↩

-

CN102584581A, Preparation Process of Hydroxy-Propyl Acrylate (2012). ↩

-

CN102584581A, Preparation Process of Hydroxy-Propyl Acrylate (2012). ↩

-

CN102584581A, Preparation Process of Hydroxy-Propyl Acrylate (2012). ↩

-

CN102584581A, Preparation Process of Hydroxy-Propyl Acrylate (2012). ↩

-

CN102584581A, Preparation Process of Hydroxy-Propyl Acrylate (2012). ↩

-

CN102584581A, Preparation Process of Hydroxy-Propyl Acrylate (2012). ↩

-

CN102584581A, Preparation Process of Hydroxy-Propyl Acrylate (2012). ↩

-

CN102584581A, Preparation Process of Hydroxy-Propyl Acrylate (2012). ↩

-

CN102584581A, Preparation Process of Hydroxy-Propyl Acrylate (2012). ↩

-

CN102584581A, Preparation Process of Hydroxy-Propyl Acrylate (2012). ↩

化学反应分析

Polymerization Reactions

Ethyl 2-propylacrylate undergoes anionic polymerization under basic or moisture-rich conditions. The reaction initiates via nucleophilic attack on the electron-deficient β-carbon of the acrylate group, followed by chain propagation:

Key factors influencing polymerization:

-

Temperature : Optimal yields occur between 60–80°C, with side reactions (e.g., branching) increasing above 100°C.

-

Solvent polarity : Polar solvents (e.g., ethanol) enhance reaction rates due to improved initiator solubility .

Hydrolysis and pH-Dependent Reactivity

The ester group hydrolyzes in aqueous environments, with rates highly pH-dependent:

| pH Range | Half-Life (25°C) | Primary Mechanism |

|---|---|---|

| 0–3 | 8 days | Acid-catalyzed ester cleavage |

| 7 | 50–60% hydrolysis plateau | Nucleophilic attack by OH⁻ |

| >10 | Minutes | Base-induced saponification |

At neutral pH, hydrolysis plateaus due to electrostatic repulsion between anionic carboxylates and hydroxide ions .

Transesterification and Catalytic Reactions

This compound participates in microwave-assisted transesterification with alcohols, achieving >99% yield under optimized conditions :

Table 1 : Transesterification with methyl acrylate (representative conditions)

| Entry | Solvent | Base | Catalyst (mol%) | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| 11 | EtOH | K₂CO₃ | 8 | 100 (MW) | >99 |

| 13 | EtOH | K₂CO₃ | 2 | 100 (MW) | 87 |

Key observations:

-

Microwave irradiation reduces reaction time from hours to minutes (5–10 min vs. 6–12 h) .

-

K₂CO₃ outperforms NaOH or Na₂CO₃ due to balanced nucleophilicity and solubility .

Radical-Mediated Reactions and Secondary Processes

In radical polymerization, secondary reactions dominate at elevated temperatures:

Table 2 : Secondary reaction prevalence in acrylates

| Temperature Range | Dominant Process | Effect on Polymer Properties |

|---|---|---|

| <80°C | Backbiting | Midchain radical formation, branching |

| 80–180°C | β-Scission | Reduced molecular weight |

| >180°C | Self-initiation | Uncontrolled chain growth |

Mechanistic insights:

-

Backbiting : Intramolecular H-abstraction forms midchain radicals, leading to short-chain branches .

-

β-Scission : Cleavage of midchain radicals produces macromonomers ( at 140°C) .

Copolymerization and Network Formation

This compound forms interpenetrating polymer networks (IPNs) with rigid-rod polymers (e.g., PBLG):

科学研究应用

Polymer Synthesis

Ethyl 2-propylacrylate is primarily utilized as a monomer for the production of various polymers. Its unique structure allows it to participate in different polymerization processes, including:

- Co-polymerization : EPA can be co-polymerized with other acrylates and methacrylates to enhance the properties of the resulting polymers. This is particularly useful in creating materials with specific mechanical and thermal properties tailored for applications in coatings and adhesives .

- Thermoresponsive Polymers : Research has shown that polymers synthesized from EPA exhibit thermoresponsive behavior, making them suitable for applications that require temperature sensitivity, such as drug delivery systems and smart materials .

Table 1: Properties of Polymers Derived from this compound

| Property | Value | Application Area |

|---|---|---|

| Glass Transition Temp | Varies with composition | Coatings, adhesives |

| Thermal Stability | High | Automotive, construction |

| Mechanical Strength | Moderate to High | Structural materials |

| Solubility | Soluble in organic solvents | Coatings, inks |

Coatings and Adhesives

EPA is extensively used in the formulation of coatings and adhesives due to its favorable properties:

- Surface Coatings : Polymers derived from EPA are employed in surface coatings for automotive and industrial applications. They provide excellent adhesion, flexibility, and resistance to environmental factors such as moisture and UV light .

- Adhesives : The adhesive formulations incorporating EPA demonstrate strong bonding capabilities along with good thermal stability. This makes them suitable for use in various industries, including construction and manufacturing .

Case Study: Automotive Coatings

A study demonstrated the effectiveness of EPA-based coatings in automotive applications. The coatings exhibited superior adhesion properties compared to traditional formulations, leading to enhanced durability and resistance to environmental degradation. The incorporation of EPA allowed for a reduction in volatile organic compounds (VOCs), aligning with modern environmental regulations.

Biomedical Applications

Emerging research indicates potential biomedical applications for this compound:

- Drug Delivery Systems : Due to its thermoresponsive nature, polymers synthesized from EPA can be designed for controlled drug release mechanisms. This is particularly advantageous in targeted therapies where precise dosage is crucial .

- Tissue Engineering : The biocompatibility of certain EPA-derived polymers makes them candidates for scaffolding materials in tissue engineering applications. Their ability to support cell growth while providing necessary mechanical support is being actively researched .

作用机制

The mechanism of action of ethyl 2-propylacrylate involves its ability to undergo polymerization and other chemical reactions. Its molecular structure allows it to interact with various molecular targets, including enzymes and receptors, depending on the specific application . The pathways involved in its action are primarily related to its reactivity as an acrylate ester .

相似化合物的比较

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between Ethyl 2-propylacrylate and analogous acrylate esters:

Key Observations :

- Ester Group Influence : The ethyl ester in this compound balances hydrophobicity and reactivity, whereas benzyl esters (e.g., Benzyl 2-propylacrylate) introduce aromaticity and bulkiness, enhancing hydrophobicity for sensor applications . tert-Butyl esters may reduce polymerization rates due to steric hindrance but improve thermal stability .

- Methyl-2-propylacrylate, a structural analog with a methyl ester, is a common impurity but has lower molecular weight .

Commercial Availability and Purity

This compound is available at varying purities (85–98%), with higher grades (>98%) preferred for research . In contrast, methyl-2-propylacrylate is often an impurity (up to 3.3% in some lots), highlighting the need for precise synthesis control . Ethyl 2-ethylacrylate and Benzyl 2-propylacrylate are listed in commercial catalogs but lack detailed purity data .

Physicochemical Properties (Data Limitations)

Limited quantitative data are provided in the evidence. However:

- Ethyl Acrylate (CAS: 140-88-5): Simpler structure without α-substituents; lower molecular weight and higher volatility compared to this compound .

- Hydrophobicity : The propyl group in this compound likely increases hydrophobicity relative to Ethyl 2-ethylacrylate, affecting solubility in aqueous systems .

生物活性

Ethyl 2-propylacrylate (EPA) is an acrylic ester that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its acrylate functional group, which is known to exhibit various biological activities. The general structure can be represented as follows:

This compound features a propyl group attached to the acrylate backbone, influencing its reactivity and interactions with biological systems.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of acrylate derivatives, including EPA. The acrylate moiety is recognized for its ability to inhibit tubulin polymerization, which is critical in cancer cell proliferation. For instance, compounds similar to EPA have shown significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. In one study, a related compound demonstrated an IC50 value of 2.57 ± 0.16 μM against MCF-7 cells, indicating potent antiproliferative activity .

Mechanism of Action:

- Tubulin Inhibition: EPA and its derivatives may disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest at the G2/M phase.

- Apoptosis Induction: Studies indicate that these compounds can enhance apoptotic markers such as p53 and Bax while reducing anti-apoptotic factors like Bcl-2 .

2. Antimicrobial Activity

Acrylates have also been investigated for their antimicrobial properties. Research indicates that certain acrylate polymers exhibit intrinsic antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves disruption of bacterial cell membranes, leading to cell lysis .

Case Study 1: Antiproliferative Effects

A study focused on a series of acrylate derivatives found that modifications in the alkyl chain length significantly influenced their cytotoxicity against cancer cells. The findings suggested that longer alkyl chains enhanced the interaction with cellular membranes, improving drug delivery and efficacy .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound 6e | 2.57 ± 0.16 | MCF-7 |

| This compound | TBD | TBD |

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of poly(borneol acrylate) films, which demonstrated significant inhibition of bacterial growth compared to control polymers. This study emphasizes the potential for developing EPA-based materials for biomedical applications due to their antimicrobial characteristics .

Safety and Toxicological Profile

While exploring the biological activities of EPA, it is crucial to consider its safety profile. Toxicological assessments indicate varying degrees of acute toxicity depending on exposure routes:

- Oral LD50: >5 g/kg in rats

- Dermal LD50: 306 mg/kg in rabbits

These values suggest that while EPA may exhibit beneficial biological activities, caution is warranted regarding its safety in therapeutic applications .

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for producing high-purity Ethyl 2-propylacrylate, and how can yield be maximized?

- Methodology : this compound is synthesized via esterification of 2-propylacrylic acid with ethanol using acid catalysts (e.g., sulfuric acid). Purification involves fractional distillation under reduced pressure to avoid thermal degradation. Gas chromatography (GC) or HPLC should confirm purity (>98%), with NMR (¹H/¹³C) validating structural integrity .

- Key Considerations : Monitor reaction kinetics via FTIR for ester bond formation (C=O stretch at ~1720 cm⁻¹). Optimize molar ratios (acid:alcohol = 1:1.2) and temperature (80–100°C) to suppress side reactions like oligomerization.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for OCH₂) and ¹³C NMR (δ 14–16 ppm for CH₃, δ 60–65 ppm for OCH₂) .

- MS : Electron ionization (EI-MS) for molecular ion detection (m/z ~142) and fragmentation patterns.

- GC-MS : Retention time alignment with standards and purity assessment.

- Data Table :

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| ¹H NMR | δ 4.1–4.3 (OCH₂) | Structural confirmation |

| FTIR | 1720 cm⁻¹ (C=O) | Ester bond verification |

| GC-MS | Retention time ~8.5 min | Purity analysis |

Advanced Research Questions

Q. How can this compound be integrated into copolymer systems for biomedical applications, and what design parameters influence biocompatibility?

- Methodology : Random copolymerization with hydrophilic monomers (e.g., 2-hydroxyethyl acrylate) enhances biocompatibility. Use radical initiators (e.g., AIBN) at 60–70°C in solution polymerization. Characterize thermal stability (TGA/DSC) and mechanical properties (DMA). In vitro cytotoxicity assays (e.g., MTT) on fibroblast cells validate biocompatibility .

- Challenges : Balance hydrophilicity/hydrophobicity ratios to optimize degradation rates and cell adhesion.

Q. How should researchers resolve contradictions in toxicological data for this compound?

- Methodology : Conduct dose-response studies across multiple models (e.g., rodent gastric mucosa vs. human cell lines). Use metabolomics (LC-MS/MS) to identify toxic metabolites (e.g., acrylic acid derivatives). Compare results with structurally analogous esters (e.g., ethyl acrylate) to isolate toxicity mechanisms .

- Statistical Approach : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of interspecies variability.

Q. What strategies improve the reproducibility of this compound-based polymer synthesis?

- Methodology :

- Standardized Protocols : Pre-dry monomers and solvents (molecular sieves).

- Kinetic Monitoring : Use inline FTIR to track conversion rates.

- Batch Control : Repeat experiments under inert atmospheres (N₂/Ar) to suppress oxygen inhibition .

Q. Data Analysis & Interpretation

Q. How can conflicting results in this compound’s bioactivity be systematically analyzed?

- Framework :

Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., cytotoxicity IC₅₀ values) using PRISMA guidelines.

Sensitivity Analysis : Identify variables (e.g., exposure duration, solvent choice) causing discrepancies.

In Silico Modeling: Apply QSAR models to predict bioactivity trends .

Q. What statistical methods are appropriate for analyzing this compound’s structure-property relationships?

- Methods :

- PCA (Principal Component Analysis) : Correlate structural descriptors (e.g., logP, molar volume) with properties like Tg or solubility.

- Multivariate Regression : Model copolymer composition vs. mechanical strength .

Q. Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and PPE (nitrile gloves, goggles).

- Store monomers at ≤4°C with stabilizers (e.g., hydroquinone) to prevent polymerization.

- Follow EPA/NIOSH guidelines for waste disposal .

属性

IUPAC Name |

ethyl 2-methylidenepentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUMJFMINXROCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474313 | |

| Record name | Ethyl 2-propylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3550-06-9 | |

| Record name | Ethyl 2-propylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3550-06-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。